molecular formula C12H9N5OS2 B2734223 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1203350-53-1

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2734223
CAS No.: 1203350-53-1
M. Wt: 303.36
InChI Key: NMDJSZBWTTVCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a thiadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the thiazole and thiadiazole rings followed by their coupling with the pyridine ring. One common method involves the reaction of 2-aminothiazole with 2-bromo-4-methylpyridine under basic conditions to form the thiazole-pyridine intermediate. This intermediate is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the final thiadiazole ring .

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in cancer therapy, neuroprotection, and as an anti-inflammatory agent.

    Industry: Used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a wide range of biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-4-2-3-5-13-8/h2-6H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJSZBWTTVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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